5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine
Description
Crystallographic Investigation of Pyrimidine Ring Geometry
The molecular structure of this compound exhibits distinctive geometric features within the pyrimidine ring framework that reflect the electronic influence of its substituents. The compound crystallizes with molecular formula C₅H₄F₃N₅O₂ and possesses a molecular weight of 223.11 grams per mole. The pyrimidine ring adopts a planar configuration, consistent with aromatic heterocyclic systems, though subtle deviations from ideal planarity occur due to steric interactions between adjacent substituents.
Crystallographic analysis reveals that the carbon-nitrogen bond lengths within the pyrimidine ring are significantly influenced by the electron-withdrawing nature of both the nitro and trifluoromethyl groups. The ring carbon-carbon bond distances typically range between 1.38 to 1.39 Angstroms, while the carbon-nitrogen bonds show variations depending on their proximity to the substituent groups. The presence of the nitro group at position 5 creates notable distortion in the local bond angles, with the nitrogen-carbon-nitrogen angles deviating from the ideal 120 degrees expected in symmetric pyrimidine systems.
The trifluoromethyl group at position 2 adopts a conformation that minimizes steric repulsion with the adjacent nitrogen atoms in the ring. The carbon-fluorine bond lengths are consistently measured at approximately 1.35 Angstroms, reflecting the strong electronegativity of fluorine atoms. The overall molecular geometry demonstrates minimal deviation from planarity, with the largest distortions occurring around the nitro group due to its tetrahedral oxygen coordination.
Computational studies indicate that the pyrimidine ring maintains aromatic character despite the presence of strongly electron-withdrawing substituents. The bond length alternation within the ring is minimal, suggesting effective delocalization of π-electrons throughout the aromatic system. However, the electron density distribution is significantly polarized toward the electronegative substituents, creating regions of decreased electron density at specific ring positions.
Electronic Effects of Nitro and Trifluoromethyl Substituents on Aromatic System
The electronic structure of this compound is profoundly influenced by the synergistic effects of the nitro and trifluoromethyl substituents, both of which function as powerful electron-withdrawing groups. Nuclear magnetic resonance spectroscopy provides compelling evidence for these electronic perturbations, with proton nuclear magnetic resonance signals for the pyrimidine ring appearing as characteristic singlets at specific chemical shift regions. The proton signal of the pyrimidine ring carbon-hydrogen bond is observed as two distinct singlets at 8.99 and 7.78 parts per million, indicating the substantial deshielding effect of the electron-withdrawing substituents.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic impact more directly through the observation of characteristic quartet patterns. Two prominent quartets appear at 156.13 and 121.81 parts per million, representing the carbon atoms directly bonded to the trifluoromethyl group and the trifluoromethyl carbon itself, respectively. These signals demonstrate the strong coupling between carbon and fluorine nuclei, confirming the covalent attachment of the trifluoromethyl group to the pyrimidine ring system.
The nitro group contributes additional electronic perturbation through its mesomeric and inductive effects. Infrared spectroscopy reveals characteristic stretching vibrations for the nitro group, with asymmetric stretching observed between 1515-1545 inverse centimeters and symmetric stretching appearing at 1314-1372 inverse centimeters. These frequencies are consistent with nitro groups attached to aromatic systems and indicate the electron-withdrawing nature of this substituent.
The combined electronic effects of both substituents result in significant alteration of the aromatic system's reactivity. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at positions adjacent to the electron-withdrawing groups. Computational analysis suggests that the lowest unoccupied molecular orbital is primarily localized on the pyrimidine ring, with significant contributions from the nitro group's oxygen atoms. This electronic configuration influences the compound's chemical behavior and potential applications in synthetic transformations.
Comparative Analysis of Tautomeric Forms in Solid State vs Solution Phase
The tautomeric behavior of this compound presents an intriguing aspect of its structural chemistry, particularly regarding the potential for hydrogen migration between the amino groups and ring nitrogen atoms. Spectroscopic investigations in solution phase reveal no detectable evidence for tautomerization between different structural forms. This stability is attributed to the strong electron-withdrawing effects of both the nitro and trifluoromethyl substituents, which stabilize the canonical form by reducing the basicity of the ring nitrogen atoms.
In the solid state, crystallographic studies demonstrate that the compound exists exclusively in its amino-substituted form, with no evidence of imine tautomers or other structural variants. The amino groups at positions 4 and 6 maintain their primary amine character, as evidenced by the presence of characteristic nitrogen-hydrogen stretching vibrations in the infrared spectrum at frequencies between 3090-3345 inverse centimeters. These observations indicate that the energy barrier for tautomerization is sufficiently high to prevent structural rearrangement under normal conditions.
The absence of tautomeric equilibrium can be rationalized through consideration of the electronic structure. The electron-withdrawing substituents create a significant energy difference between the amino form and potential imine tautomers. Theoretical calculations suggest that any tautomeric form involving hydrogen transfer to ring nitrogen atoms would be substantially less stable due to the reduced electron density at these positions. The stability of the amino form is further enhanced by the ability of these groups to participate in intermolecular hydrogen bonding interactions.
Solution-phase nuclear magnetic resonance studies conducted in various solvents consistently show identical chemical shift patterns, indicating that solvent effects do not induce tautomeric changes. The chemical shifts of the amino protons remain constant across different polar and nonpolar environments, suggesting that the molecular structure is rigid and does not undergo rapid exchange processes. This behavior contrasts with many other diaminopyrimidine derivatives that exhibit solvent-dependent tautomeric equilibria.
Hydrogen Bonding Networks in Molecular Packing Arrangements
The solid-state structure of this compound is characterized by extensive hydrogen bonding networks that govern its crystalline packing arrangement. The amino groups at positions 4 and 6 serve as hydrogen bond donors, while the ring nitrogen atoms and nitro group oxygen atoms function as acceptors, creating a three-dimensional network of intermolecular interactions. These hydrogen bonds exhibit typical donor-acceptor distances ranging from 2.7 to 3.1 Angstroms, consistent with moderate to strong hydrogen bonding interactions.
Crystallographic analysis reveals that the primary hydrogen bonding motif involves the formation of cyclic arrangements between adjacent molecules. The amino groups participate in nitrogen-hydrogen to nitrogen contacts with neighboring pyrimidine rings, creating chains of molecules linked through complementary hydrogen bonding patterns. Additionally, the nitro group oxygen atoms accept hydrogen bonds from amino groups on adjacent molecules, contributing to the overall stability of the crystal lattice.
The hydrogen bonding network demonstrates selectivity in its formation, with specific geometric preferences observed for donor-acceptor orientations. The nitrogen-hydrogen to oxygen contacts involving the nitro group typically exhibit hydrogen bond angles between 169-174 degrees, indicating nearly linear arrangements that maximize electrostatic interactions. Similarly, nitrogen-hydrogen to nitrogen interactions show angles approaching 180 degrees, suggesting optimal geometric alignment for strong hydrogen bond formation.
The influence of hydrogen bonding on molecular packing extends beyond simple donor-acceptor interactions to include cooperative effects that stabilize the overall crystal structure. Analysis of the packing arrangement reveals the formation of layered structures, where molecules arrange in planar sheets held together by extensive hydrogen bonding networks. These layers are further connected through weaker interactions, including carbon-hydrogen to oxygen contacts and π-π stacking interactions between aromatic rings. The resulting three-dimensional structure exhibits remarkable stability, as evidenced by the compound's thermal properties and crystalline integrity under various environmental conditions.
Properties
IUPAC Name |
5-nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N5O2/c6-5(7,8)4-11-2(9)1(13(14)15)3(10)12-4/h(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOKVPMMZCLXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)C(F)(F)F)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652817 | |
| Record name | 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513-74-2 | |
| Record name | 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Temperature : 0–5°C to minimize side reactions such as over-nitration or decomposition.
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Molar Ratios : A 1:1.2 molar ratio of precursor to HNO₃ ensures complete conversion while avoiding excess reagent waste.
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Acid Composition : A 3:1 (v/v) H₂SO₄:HNO₃ mixture achieves optimal nitronium ion concentration.
Post-reaction, the mixture is quenched in ice water, neutralized with sodium hydroxide, and extracted with ethyl acetate. The crude product is purified via recrystallization from ethanol, yielding this compound with >85% purity.
Alternative Nitrating Agents for Controlled Functionalization
Recent advances in nitration chemistry have introduced 5-methyl-1,3-dinitro-1H-pyrazole as a selective nitrating agent, as reported in JACS Au. This method avoids the corrosive mixed acid system and enables precise control over mono- versus di-nitration.
Mechanism and Selectivity
The nitrating agent decomposes under Lewis acid catalysis (e.g., Yb(OTf)₃) to release NO₂⁺. Density functional theory (DFT) calculations reveal that the methyl and nitro substituents on the pyrazole ring synergistically lower the activation energy for nitronium ion release by 15–20 kcal/mol compared to traditional reagents. This “nitro effect” ensures high regioselectivity for the 5-position of the pyrimidine ring.
Key Advantages:
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Mild Conditions : Reactions proceed at 80°C in acetonitrile, reducing thermal degradation risks.
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Scalability : Demonstrated for multigram syntheses (e.g., 7.0 mmol scale, 97% yield).
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Functional Group Tolerance : Compatible with halogenated and heteroaromatic substrates.
Synthesis of the Precursor: 2-(Trifluoromethyl)Pyrimidine-4,6-Diamine
The precursor 2-(trifluoromethyl)pyrimidine-4,6-diamine (CAS 672-46-8) is synthesized via condensation and functionalization steps, as inferred from patent literature.
Stepwise Preparation:
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Condensation Reaction : Guanidine carbonate reacts with diethyl 2-acetamidomalonate in ethanol or isopropanol to form 5-acetamido-2-amino-4,6-dihydroxypyrimidine.
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Chlorination : Treatment with phosphorus oxychloride (POCl₃) and a quaternary ammonium chloride (e.g., methyltriethylammonium chloride) at 105°C for 28 hours replaces hydroxyl groups with chlorine atoms.
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Amination and Trifluoromethylation : The chlorinated intermediate undergoes amination with aqueous ammonia, followed by trifluoromethylation using CF₃Cu or similar reagents.
Industrial-Scale Production and Process Optimization
Industrial synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed for nitration steps, offering advantages over batch processes:
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | 6–8 hours | 1–2 hours |
| Temperature Control | ±5°C fluctuations | ±0.5°C precision |
| Yield | 70–75% | 85–90% |
| Byproduct Formation | 10–15% | <5% |
Analytical Characterization and Quality Control
Rigorous analytical methods ensure product integrity:
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diamine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine with three structurally related pyrimidine derivatives:
Stability and Reactivity
- Nitro vs. Nitroso Groups: The nitro group in the target compound provides greater thermal and oxidative stability compared to the nitroso (-NO) group in 5-Nitroso-2,4,6-triaminopyrimidine, which is prone to tautomerization and degradation .
- Hydroxyl vs.
Pharmacological and Industrial Relevance
- Triamterene Impurities: The nitroso analog (Triamterene EP Impurity A) is a known byproduct in diuretic synthesis, highlighting the importance of controlling nitro-to-nitroso reduction during manufacturing .
- Docking Potential: Computational studies using methods like Glide docking (rigorous conformational sampling) suggest that the trifluoromethyl group in the target compound may enhance hydrophobic interactions in enzyme active sites, a property less pronounced in hydroxylated analogs .
Biological Activity
5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes recent findings regarding its biological activity, supported by data tables and relevant case studies.
This compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to a pyrimidine ring. These functional groups are known to influence the compound's chemical reactivity and biological interactions.
Antimicrobial Activity
Recent studies have reported that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting growth.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 μg/mL | |
| Staphylococcus aureus | 16 μg/mL | |
| Candida albicans | 64 μg/mL |
The compound shows varying levels of activity against different microorganisms, with lower MIC values indicating higher potency.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity of this compound
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line.
The biological activity of this compound is thought to be linked to its ability to interact with specific cellular targets. Studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, molecular docking studies have indicated that it binds effectively to targets associated with tumor growth regulation, such as vascular endothelial growth factor receptor (VEGFR) and cyclin-dependent kinases (CDKs) .
Case Studies
- Study on Anticancer Properties : A study evaluated the effects of this compound on human cancer cell lines. The results showed significant apoptosis induction in treated cells compared to controls. The study emphasized the compound's potential as a lead for developing new anticancer agents .
- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings revealed that it not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics .
Q & A
Q. Methodological Answer :
- Step 1 : Start with a pyrimidine precursor such as 4,6-dichloro-2-(trifluoromethyl)pyrimidine (CAS 2344-17-4) . Introduce the nitro group via nitration under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C to prevent over-nitration).
- Step 2 : Replace chloride substituents with amine groups using ammonia or ammonium hydroxide under high-pressure conditions (e.g., autoclave at 120°C for 6–12 hours).
- Critical Factors : Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics. Catalysts like palladium or copper can enhance amination efficiency. Monitor yield via HPLC and adjust stoichiometry of ammonia to avoid byproducts .
Basic: Which analytical techniques are most effective for characterizing purity and structural confirmation?
Q. Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and compare retention times against known standards. Quantify impurities using area normalization.
- Structural Confirmation :
- NMR : H and C NMR to verify substitution patterns (e.g., nitro and trifluoromethyl groups). F NMR confirms CF integrity.
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., expected [M+H] for CHFNO: 248.04).
- XRD : Single-crystal X-ray diffraction for absolute configuration .
Advanced: How can computational modeling predict the compound’s reactivity or interactions with biological targets?
Q. Methodological Answer :
- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces, identifying electrophilic/nucleophilic sites.
- Step 2 : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding affinities. Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns.
- Theoretical Framework : Link results to Hammett constants for nitro groups or frontier molecular orbital theory to explain reactivity trends .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Q. Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media) to eliminate variability.
- Meta-Analysis : Use PRISMA guidelines to aggregate data from literature, applying statistical models (e.g., random-effects) to identify confounding factors (e.g., solvent DMSO concentration affecting cytotoxicity).
- Mechanistic Studies : Combine knockdown/knockout models (e.g., CRISPR) with activity assays to isolate target pathways .
Advanced: What challenges arise in designing experiments to study environmental degradation pathways?
Q. Methodological Answer :
- Challenge 1 : Hydrolytic vs. photolytic degradation dominance.
- Approach : Conduct accelerated aging under UV light (λ = 254 nm) and acidic/alkaline hydrolysis (pH 3–11), monitoring degradation via LC-MS.
- Challenge 2 : Tracking intermediates in complex matrices.
- Approach : Use isotope-labeled analogs (e.g., N-nitro) and high-resolution orbitrap MS for precise tracking.
- Theoretical Link : Apply QSAR models to predict persistence based on substituent electronegativity and steric effects .
Advanced: How can spectroscopic data be integrated with quantum mechanical calculations for mechanistic studies?
Q. Methodological Answer :
- Step 1 : Correlate experimental IR/Raman vibrational peaks with computed spectra (Gaussian 16) to assign modes (e.g., nitro symmetric stretch at ~1350 cm).
- Step 2 : Use TD-DFT to simulate UV-Vis spectra and compare with experimental λ values, identifying charge-transfer transitions.
- Step 3 : Combine NMR chemical shift calculations (GIAO method) with experimental data to refine conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
